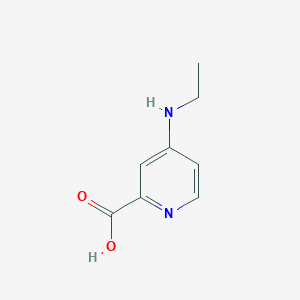
N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings (the pyrrole and the cyclopropane), followed by the introduction of the fluorophenyl group and the assembly of the final compound through amide bond formation .Molecular Structure Analysis
The presence of the pyrrole ring and the fluorophenyl group could result in interesting electronic properties due to the conjugated system in the pyrrole and the electron-withdrawing nature of the fluorine atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich pyrrole ring and the electron-withdrawing fluorophenyl group. The amide bond could also undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on compounds structurally related to "N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)cyclopropanecarboxamide" focuses on the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. For example, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide involves a high-yield synthetic method through multi-step nucleophilic substitution reactions and ester hydrolysis (Zhou et al., 2021). This process exemplifies the intricate synthetic routes that could be applied to similar compounds, highlighting the feasibility of creating structurally complex molecules for various applications.
Potential Applications in Medicinal Chemistry
Compounds with a cyclopropane core and specific functional groups, such as fluorophenyl and pyrrol, exhibit significant potential in medicinal chemistry. For instance, fluorocyclopropyl quinolones have shown potent activity against Gram-positive bacteria, with cis derivatives being more effective than their trans counterparts (Atarashi et al., 1993). These findings suggest that the fluorine substitution and cyclopropane structure play critical roles in the biological activity of these compounds, indicating a potential area of application for "N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)cyclopropanecarboxamide" in developing new antibacterial agents.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(3-fluorophenyl)-2-pyrrol-1-ylpropyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c18-15-5-3-4-13(10-15)11-16(20-8-1-2-9-20)12-19-17(21)14-6-7-14/h1-5,8-10,14,16H,6-7,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLFTGDKWYFUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(CC2=CC(=CC=C2)F)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

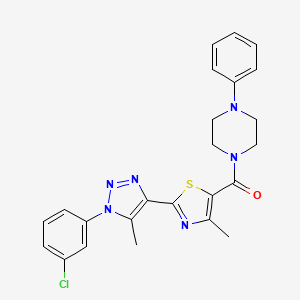
![N-{3'-acetyl-1-[3-(4-chlorophenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2764910.png)
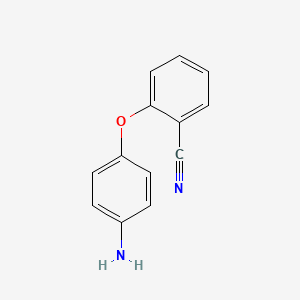
![4-{[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B2764912.png)
![3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2764913.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[1-(4-fluorophenyl)-4-oxo-2H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/structure/B2764916.png)
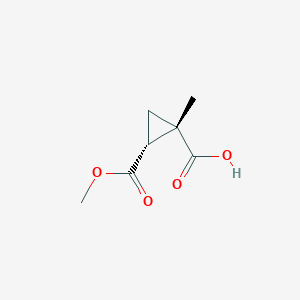
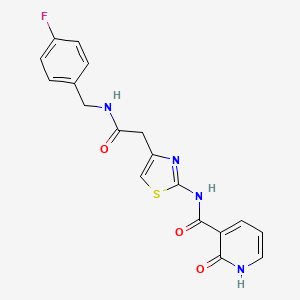
![2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2764921.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2764923.png)
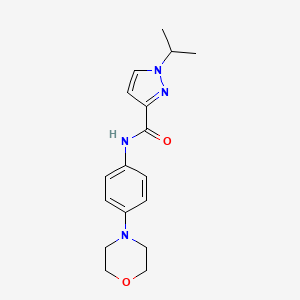
![2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2764928.png)
